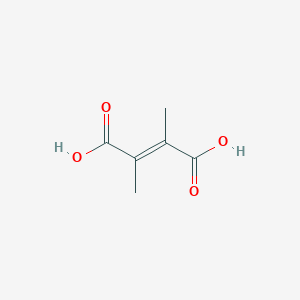

Ácido 2,3-dimetilfumárico

Descripción general

Descripción

2,3-Dimethylfumaric acid is an organic compound with the molecular formula C6H8O4. It is a derivative of fumaric acid, characterized by the presence of two methyl groups attached to the carbon atoms of the fumaric acid backbone. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

2,3-Dimethylfumaric acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.

Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of conditions involving oxidative stress and inflammation. .

Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals

Mecanismo De Acción

Target of Action

2,3-Dimethylfumaric acid, also known as dimethylfumaric acid, primarily targets endothelial cells . It is an ester from the Krebs cycle intermediate fumarate . This compound is currently used for the treatment of psoriasis and multiple sclerosis .

Mode of Action

The mode of action of dimethylfumaric acid involves both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways . These pathways lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection . Dimethylfumarate promotes glycolysis and diminishes cell respiration in endothelial cells . This could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells .

Biochemical Pathways

Dimethylfumaric acid affects metabolic pathways involved in mitochondrial activity, such as the citric acid cycle and de novo triacylglycerol biosynthesis . It also influences the synthesis of catecholamines and serotonin by changing the levels of their respective precursors . Furthermore, it has been shown to modulate the NRF2/HO1/NQO1 antioxidant signal pathway and inactivate NF-κB .

Pharmacokinetics

After oral intake, dimethylfumarate is mostly hydrolyzed to monomethyl fumarate (MMF) in the small intestine . Both dimethylfumarate and its primary metabolite MMF are responsible for its therapeutic effect .

Result of Action

Dimethylfumarate alters the energetic metabolism of endothelial cells in vitro and in vivo through an unknown mechanism . This could be the cause or the consequence of its pharmacological activity .

Análisis Bioquímico

Biochemical Properties

It is known to affect metabolic pathways involved in mitochondrial activity, such as the citric acid cycle . It may also influence the synthesis of catecholamines and serotonin by altering the levels of their respective precursors .

Cellular Effects

2,3-Dimethylfumaric acid has been shown to have effects on various types of cells. For instance, in neuroblastoma cells, it has been found to cause alterations in mitochondrial activity and the synthesis of certain neurotransmitters . It also appears to have anti-inflammatory properties, modulating immune cell functions and leading to a decrease in pro-inflammatory cytokine production .

Molecular Mechanism

The precise molecular mechanism of action of 2,3-Dimethylfumaric acid is not fully understood. It is known to interact with various biomolecules. For instance, it has been found to inhibit the pathway of PIM1-protein kinase B (AKT)-Forkhead box O1 (FOXO1), which plays a key role in regulating cell growth and survival .

Temporal Effects in Laboratory Settings

The effects of 2,3-Dimethylfumaric acid on cells can change over time. For example, in a study of neuroblastoma cells, it was found that the compound caused significant changes in cellular metabolism over a 24-hour period

Dosage Effects in Animal Models

The effects of 2,3-Dimethylfumaric acid can vary depending on the dosage used in animal models. For instance, in a study of autoimmune uveitis, it was found that the compound effectively ameliorated symptoms at certain dosages

Metabolic Pathways

2,3-Dimethylfumaric acid is involved in various metabolic pathways. For instance, it has been found to affect the citric acid cycle, a key metabolic pathway involved in the generation of energy in cells . It may also influence the metabolism of certain neurotransmitters .

Transport and Distribution

Given its involvement in key metabolic pathways, it is likely that it is transported to various parts of the cell where these pathways are active .

Subcellular Localization

Given its involvement in mitochondrial activity, it is likely that it is localized to the mitochondria, where the citric acid cycle takes place .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3-Dimethylfumaric acid can be synthesized through several methods. One common approach involves the isomerization of dimethyl maleate. This process typically requires the use of a catalyst and specific reaction conditions to achieve the desired isomerization. Another method involves the esterification of fumaric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid .

Industrial Production Methods: In industrial settings, the production of 2,3-dimethylfumaric acid often involves continuous-flow synthesis techniques. This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor and collecting the product as it forms. This approach is advantageous for producing large quantities of the compound with high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dimethylfumaric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert 2,3-dimethylfumaric acid into its corresponding alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparación Con Compuestos Similares

Dimethyl fumarate: A methyl ester of fumaric acid, known for its use in the treatment of multiple sclerosis and psoriasis.

Monomethyl fumarate: Another ester of fumaric acid with similar biological activities.

Fumaric acid: The parent compound, which is less substituted but shares some chemical properties with 2,3-dimethylfumaric acid

Uniqueness: 2,3-Dimethylfumaric acid is unique due to the presence of two methyl groups, which can influence its reactivity and biological activity. This structural modification can enhance its stability and alter its interactions with biological targets compared to its parent compound and other similar esters .

Propiedades

IUPAC Name |

2,3-dimethylbut-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-3(5(7)8)4(2)6(9)10/h1-2H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBYBGVMDAPUIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274506 | |

| Record name | 2,3-dimethylbut-2-enedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21788-49-8 | |

| Record name | 2,3-dimethylbut-2-enedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

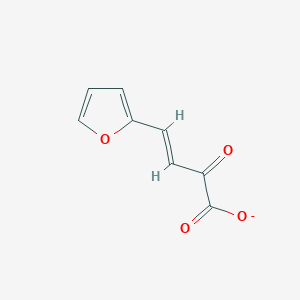

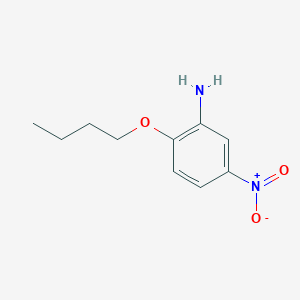

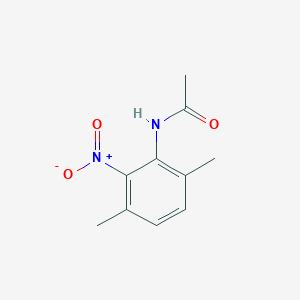

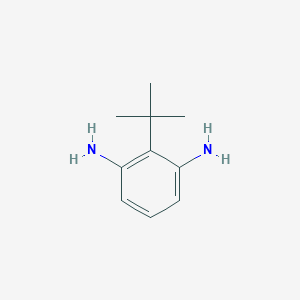

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(methylsulfinyl)phenyl]acetamide](/img/structure/B253525.png)

![N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine](/img/structure/B253554.png)